DBPR112
Description
Significance of EGFR in Cancer Pathogenesis and Progression
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that plays a crucial role in regulating normal cellular processes such as proliferation, differentiation, and survival. frontiersin.orgnih.gov In healthy tissues, the binding of ligands like epidermal growth factor (EGF) to EGFR initiates a signaling cascade that is tightly controlled. frontiersin.org However, in many types of cancer, including lung, breast, and glioblastoma, the EGFR signaling pathway is aberrantly activated, driving tumor development and progression. nih.govfrontiersin.org
This inappropriate activation can occur through several mechanisms:
Overexpression: Cancer cells can have a significantly higher number of EGFRs on their surface compared to normal cells. mdpi.com In normal cells, EGFR expression is estimated to be between 40,000 to 100,000 receptors per cell, whereas cancer cells can exhibit over 1 million receptors per cell. mdpi.com
Gene Amplification: The gene that codes for EGFR can be amplified, leading to an excess production of the receptor protein. nih.gov
Activating Mutations: Mutations within the EGFR gene can cause the receptor to be constitutively active, meaning it is always "on," even in the absence of its activating ligands. nih.gov These mutations are frequently found in the tyrosine kinase domain of the receptor, with common examples in NSCLC being deletions in exon 19 and a point mutation in exon 21 known as L858R. nih.govlung.org
Once hyperactivated, EGFR triggers downstream signaling pathways, primarily the RAS-RAF-MEK-ERK MAPK and the PI3K-AKT-mTOR pathways. nih.govmdpi.com These pathways, in turn, promote a host of cellular activities that are hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis (programmed cell death), angiogenesis (the formation of new blood vessels to supply the tumor), and metastasis (the spread of cancer to other parts of the body). mdpi.comtbzmed.ac.ir The central role of EGFR in driving these malignant phenotypes has established it as a critical therapeutic target in oncology. nih.gov
Evolution of EGFR Tyrosine Kinase Inhibitors (TKIs)
The critical role of EGFR in cancer led to the development of small-molecule tyrosine kinase inhibitors (TKIs) designed to block the receptor's activity. mdpi.com These drugs typically work by competing with adenosine (B11128) triphosphate (ATP) at the binding site within the EGFR's intracellular kinase domain, thereby preventing the autophosphorylation and activation of downstream signaling. nih.gov The development of EGFR TKIs has progressed through distinct generations, each aimed at improving efficacy and overcoming resistance.
First-Generation TKIs: This class includes compounds like gefitinib (B1684475) and erlotinib . spandidos-publications.comdovepress.com They are reversible inhibitors that have shown significant clinical benefit in patients with NSCLC harboring activating EGFR mutations, such as exon 19 deletions or the L858R mutation. dovepress.comlcfamerica.orgiu.edu
Second-Generation TKIs: These inhibitors, such as afatinib (B358) and dacomitinib , were developed to provide more potent and broader inhibition. spandidos-publications.comdovepress.com They bind irreversibly to the kinase domain, forming a covalent bond, and also inhibit other members of the ErbB family of receptors (like HER2). openaccessjournals.comfrontiersin.org While showing improved progression-free survival compared to first-generation TKIs, resistance still inevitably develops. iu.edu
Third-Generation TKIs: The major challenge with first- and second-generation TKIs is the emergence of acquired resistance, most commonly due to a secondary mutation in exon 20 known as the T790M "gatekeeper" mutation. nih.govnih.gov This mutation increases the receptor's affinity for ATP, reducing the effectiveness of the inhibitors. nih.gov Third-generation TKIs, exemplified by osimertinib (B560133) , were specifically designed to be effective against tumors with the T790M resistance mutation while having less activity against wild-type (non-mutated) EGFR, which can help reduce certain side effects. mdpi.commdpi.comfrontiersin.org
| Generation | Example Compounds | Mechanism of Action | Primary Target(s) |
|---|---|---|---|
| First | Gefitinib, Erlotinib | Reversible | Activating EGFR mutations (e.g., Exon 19 del, L858R) |
| Second | Afatinib, Dacomitinib | Irreversible | Pan-ErbB family (including EGFR and HER2) |
| Third | Osimertinib | Irreversible | Activating EGFR mutations and T790M resistance mutation |
Rationale for the Development of Novel EGFR Inhibitors
Despite the success of existing EGFR TKIs, the development of new inhibitors remains a critical area of research for several reasons. The primary driver is acquired resistance. While third-generation inhibitors like osimertinib effectively target the T790M mutation, tumors can develop further resistance mechanisms. spandidos-publications.com One notable mechanism is the emergence of a tertiary mutation, C797S, which prevents the irreversible binding of third-generation TKIs. mdpi.com
Furthermore, a subset of EGFR mutations, such as insertions in exon 20, are intrinsically less sensitive to first- and second-generation TKIs, and responses to third-generation inhibitors can be limited. lung.orgmdpi.com These exon 20 insertion mutations represent a significant unmet clinical need. targetedonc.com Therefore, there is a strong rationale for developing novel EGFR inhibitors that can:
Overcome resistance mechanisms to third-generation TKIs.
Effectively target a broader range of EGFR mutations, including challenging ones like exon 20 insertions.
Potentially offer improved potency or a better selectivity profile.
The continuous evolution of tumors under the selective pressure of targeted therapies necessitates an ongoing effort to develop next-generation inhibitors to stay ahead of resistance. mdpi.com
Overview of DBPR112 as a Furanopyrimidine-Based EGFR Inhibitor
In this context of evolving resistance, This compound (also known as Gozanertinib or ABT-101) has emerged as a novel, orally active, furanopyrimidine-based EGFR inhibitor. targetmol.commolnova.com It was developed through the optimization of a lead compound to improve its pharmacokinetic properties and inhibitory activity. nih.gov this compound is considered a second-generation inhibitor that bears a Michael acceptor group, allowing it to form an irreversible covalent bond with the cysteine residue Cys797 in the ATP-binding site of EGFR. nih.gov
Preclinical studies have demonstrated that this compound has potent inhibitory activity against various forms of EGFR. Research has shown its ability to inhibit not only the common activating mutations but also the T790M resistance mutation. nih.govnih.gov Specifically, it has reported IC50 values of 15 nM for wild-type EGFR (EGFRWT) and 48 nM for the EGFRL858R/T790M double mutant. targetmol.commolnova.com
| Target | IC50 Value |
|---|---|
| EGFRWT | 15 nM |
| EGFRL858R/T790M | 48 nM |
Crucially, this compound has also shown potent activity against EGFR and HER2 exon 20 insertion mutations, a key area of unmet need. nih.gov In cell-based assays, this compound demonstrated inhibitory activity against various lung cancer cell lines, including H1975 (which harbors the L858R/T790M mutations) and HCC827 (with an exon 19 deletion). molnova.com In vivo studies using xenograft models showed that oral administration of this compound resulted in significant tumor growth inhibition. nih.gov
Following promising preclinical results, an Investigational New Drug (IND) application for this compound was approved by the US FDA in 2016, and a Phase I clinical trial was initiated in Taiwan in 2017. nih.gov It is currently being evaluated in Phase Ib/II clinical trials for the treatment of lung cancer with exon 20 insertions and other solid tumors. targetmol.comnih.gov
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H31N5O3 |
|---|---|
Molecular Weight |
533.6 g/mol |
IUPAC Name |
(E)-4-(dimethylamino)-N-[3-[4-[[(1S)-2-hydroxy-1-phenylethyl]amino]-6-phenylfuro[2,3-d]pyrimidin-5-yl]phenyl]but-2-enamide |
InChI |
InChI=1S/C32H31N5O3/c1-37(2)18-10-17-27(39)35-25-16-9-15-24(19-25)28-29-31(36-26(20-38)22-11-5-3-6-12-22)33-21-34-32(29)40-30(28)23-13-7-4-8-14-23/h3-17,19,21,26,38H,18,20H2,1-2H3,(H,35,39)(H,33,34,36)/b17-10+/t26-/m1/s1 |
InChI Key |
NQAMTZUVRFRJCZ-VMMYIZNOSA-N |
SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Isomeric SMILES |
CN(C)C/C=C/C(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)N[C@H](CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CN(C)CC=CC(=O)NC1=CC=CC(=C1)C2=C(OC3=NC=NC(=C23)NC(CO)C4=CC=CC=C4)C5=CC=CC=C5 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
DBPR112; DBPR-112; DBPR 112; |
Origin of Product |
United States |
Discovery and Medicinal Chemistry Design of Dbpr112
Identification of Lead Compounds and Scaffold Development
The journey toward DBPR112 began with the identification of a lead compound, furanopyrimidine 2. researchgate.netacs.orgnih.gov This initial molecule was recognized for containing a crucial (S)-2-phenylglycinol structure, a key fragment for inhibiting EGFR. researchgate.netacs.orgnih.gov While compound 2 demonstrated potent in vitro activity against both wild-type and mutant EGFR kinases, it was hampered by significant pharmacokinetic deficiencies, including high clearance and poor oral bioavailability. researchgate.netacs.orgnih.gov These limitations made it unsuitable for clinical development and necessitated a comprehensive optimization program.
The core chemical structure, or scaffold, of this series is the furanopyrimidine ring system. researchgate.net Researchers validated the importance of this specific scaffold through a "scaffold hopping" strategy, where the furanopyrimidine core was replaced with other similar structures like thieno[2,3-d]pyrimidine (B153573) and isoxazolo[5,4-d]pyrimidine. researchgate.net This exploration revealed that altering the core scaffold significantly diminished the inhibitory activity against the desired EGFR mutants. researchgate.net This confirmed that the furanopyrimidine structure, particularly with phenyl groups at the 5- and 6-positions, was the optimal and most promising scaffold for further structure-activity relationship (SAR) studies aimed at identifying a clinical candidate. researchgate.net
Structure-Activity Relationship (SAR) Studies of Furanopyrimidine Derivatives
An extensive SAR study was undertaken to refine the furanopyrimidine scaffold and enhance its biological activity. This involved the synthesis of approximately 150 derivatives to systematically probe how different chemical modifications influenced the compound's inhibitory power. aacrjournals.orgresearchgate.net The primary goal of these studies was to improve potency against clinically relevant EGFR mutations, such as the L858R/T790M double mutation and various exon 20 insertions, which are known to confer resistance to earlier-generation EGFR inhibitors. researchgate.netaacrjournals.org
The optimization process successfully yielded this compound, a compound with potent inhibitory activity against key mutations. researchgate.net The effectiveness of this compound is demonstrated by its low half-maximal inhibitory concentration (IC50) and cell-based half-maximal cytotoxic concentration (CC50) values.
Table 1: Enzymatic Inhibitory Activity of this compound
| Target | IC50 (nM) |
|---|---|
| EGFR (Wild-Type) | 15 |
| EGFR (L858R/T790M) | 48 |
Data sourced from reference guidetopharmacology.org.
Table 2: Cellular Antiproliferative Activity of this compound
| Cell Line | CC50 (nM) |
|---|---|
| HCC827 | 25 |
| H1975 | 620 |
Data sourced from reference researchgate.net.
Rational Design and Lead Optimization Strategies for this compound
The transformation of the initial lead into the clinical candidate this compound was driven by rational, structure-based drug design (SBDD). researchgate.net This approach involves using knowledge of the target protein's three-dimensional structure to make purposeful modifications to the drug molecule. The lead optimization process focused on several key molecular features to maximize potency and selectivity. aacrjournals.orgbruker.com
Influence of Functional Groups on Inhibitory Activity
The SAR studies identified specific functional groups that were critical for potent inhibitory activity. A key finding was that the presence of an N,N-dimethyl functional group on the Michael acceptor portion of the molecule was essential for high potency. aacrjournals.orgresearchgate.net Further molecular docking studies and synthesis of analogs, such as introducing an N,N-dimethylamino solubilizing group, demonstrated that this addition could significantly enhance cellular potency, partly by improving the compound's permeability into cells. nih.gov
Role of Chirality in Compound Potency
Chirality, the "handedness" of a molecule, was found to be a critical determinant of this compound's efficacy. The optimization studies conclusively showed that the S-chirality of the phenylaminoethanol side chain was essential for the compound's potent activity. aacrjournals.orgresearchgate.net This stereochemical requirement originated from the (S)-2-phenylglycinol fragment present in the initial lead compound, highlighting the importance of maintaining this specific three-dimensional arrangement throughout the design process to ensure optimal interaction with the target enzyme. researchgate.netacs.org
Optimization of Warhead Groups for Target Engagement
This compound was designed as a covalent inhibitor, meaning it forms a permanent bond with its target, EGFR. This is achieved through a reactive "warhead" group. An acrylamide (B121943) group was introduced to serve as a Michael acceptor, which is an electrophilic group that can react with a nucleophilic cysteine residue (Cys797) in the ATP-binding site of EGFR. researchgate.netmdpi.comresearchgate.net The lead optimization process involved exploiting the potent inhibitory activity of various warhead groups to ensure robust and irreversible target engagement. researchgate.netnih.gov This covalent bonding mechanism is a key feature of many third-generation EGFR inhibitors, providing high potency and the ability to overcome certain resistance mutations. researchgate.net
Molecular Mechanism of Action of Dbpr112
Enzymatic Inhibition of EGFR Kinase Domain
DBPR112 demonstrates potent enzymatic inhibition against both wild-type EGFR and clinically significant mutant forms of the receptor that confer resistance to earlier-generation EGFR inhibitors. guidetopharmacology.orgnih.gov
This compound exhibits potent inhibitory activity against the wild-type form of the EGFR kinase. Research findings have determined its half-maximal inhibitory concentration (IC50) to be 15 nM for EGFR WT. medchemexpress.commedchemexpress.comtargetmol.commolnova.comxcessbio.com This strong affinity for the wild-type receptor is a key characteristic of its biochemical profile.
A critical feature of this compound is its efficacy against EGFR mutations that lead to acquired resistance to other tyrosine kinase inhibitors (TKIs). It is a potent inhibitor of the EGFR L858R/T790M double mutant, with a reported IC50 value of 48 nM. medchemexpress.commedchemexpress.comtargetmol.commolnova.comxcessbio.com The T790M mutation is a common "gatekeeper" mutation that causes resistance to first and second-generation EGFR TKIs. nih.govdovepress.com
Furthermore, this compound has shown significant activity against challenging EGFR and HER2 exon 20 insertion mutations. researchgate.netresearchgate.netacs.orgresearchgate.net Studies have reported that this compound displays a tenfold greater potency against these exon 20 insertion mutations when compared to the third-generation inhibitor, osimertinib (B560133). acs.orgresearchgate.net
| EGFR Variant | IC50 Value (nM) |
|---|---|
| Wild-Type (WT) | 15 |
| L858R/T790M Double Mutant | 48 |
Binding Kinetics and Interaction Profile with EGFR
The inhibitory action of this compound is achieved through its specific interaction with the EGFR kinase domain, which involves occupying the ATP-binding site and forming stable bonds with key amino acid residues. medchemexpress.commedchemexpress.comtargetmol.com An X-ray co-crystal study of this compound with the EGFR WT kinase has provided insights into its binding mode. researchgate.net
This compound functions as a competitive inhibitor by occupying the ATP-binding site within the intracellular kinase domain of the EGFR. medchemexpress.commedchemexpress.comtargetmol.commolnova.com By binding to this pocket, it physically blocks adenosine (B11128) triphosphate (ATP) from binding, thereby preventing the autophosphorylation of the receptor and the initiation of downstream signaling cascades. sci-hub.semdpi.com
The interaction of this compound with the ATP-binding site is multifaceted, involving a combination of covalent and non-covalent interactions that contribute to its potent inhibitory activity. medchemexpress.commedchemexpress.comtargetmol.commolnova.com These interactions include:
Covalent Bonding: this compound forms an irreversible covalent bond, which is characteristic of many second and third-generation EGFR inhibitors. mdpi.combiomolther.org
Hydrogen Bonds: The molecule engages in hydrogen bonding with key residues in the binding pocket, a crucial interaction for the affinity of small molecule inhibitors. nih.gov
Hydrophobic Interactions: The furanopyrimidine scaffold and other components of the molecule participate in hydrophobic interactions with nonpolar residues in the ATP-binding site, further stabilizing the inhibitor-receptor complex. medchemexpress.comnih.gov
The irreversible inhibition by this compound is mediated through the formation of a covalent bond with a specific cysteine residue in the EGFR kinase domain. researchgate.netnih.gov This interaction targets the Cys797 residue located at the edge of the ATP-binding site. biomolther.orgnih.gov Third-generation inhibitors are designed with an electrophilic "warhead," such as an acrylamide (B121943) group, which acts as a Michael acceptor. researchgate.netnih.gov This group forms a covalent adduct with the thiol group of the Cys797 residue, leading to the permanent and irreversible inactivation of the kinase. mdpi.combiomolther.orgnih.gov This covalent linkage is a key mechanism for overcoming resistance mediated by the T790M mutation and provides sustained inhibition of the receptor. biomolther.org
Downstream Signaling Pathway Modulation by this compound
As an inhibitor of the Epidermal Growth Factor Receptor (EGFR), this compound exerts its effects by interfering with the signaling cascades that are initiated by EGFR activation. researchgate.netpharmgkb.org The binding of ligands to EGFR triggers receptor dimerization and subsequent autophosphorylation of tyrosine residues in its intracellular domain. pharmgkb.orgfrontiersin.org This phosphorylation creates docking sites for various adaptor proteins and enzymes, which in turn activate multiple downstream pathways responsible for cell proliferation, survival, and differentiation. pharmgkb.orgnih.gov By inhibiting EGFR, this compound effectively blocks these downstream signals.
A primary mechanism of this compound is the direct inhibition of EGFR's kinase activity, which leads to a reduction in its autophosphorylation. targetmol.commedchemexpress.com Research findings demonstrate that this compound induces a dose-dependent reduction of phosphorylated EGFR (p-EGFR). targetmol.commedchemexpress.comxcessbio.commolnova.com This effect has been observed in various cancer cell lines that are dependent on EGFR signaling.
In vitro studies using Western blot analysis on H1975 non-small cell lung cancer cells, which harbor the EGFR L858R/T790M mutation, confirmed this effect. molnova.com Treatment with this compound for 16 hours resulted in a clear decrease in the levels of p-EGFR as the concentration of the compound increased from 0.32 nM to 1000 nM. molnova.com This demonstrates the compound's direct engagement and inhibition of the EGFR target in a cellular context.
The inhibitory activity of this compound has been quantified in several cell lines, highlighting its potency against both wild-type and mutant forms of EGFR. targetmol.commedchemexpress.com
| Cell Line | EGFR Status | Parameter | Value | Citation |
|---|---|---|---|---|
| HCC827 | EGFR Exon 19 Deletion | CC50 | 25 nM | targetmol.commedchemexpress.comxcessbio.com |
| H1975 | EGFR L858R/T790M | CC50 | 620 nM | targetmol.commedchemexpress.comxcessbio.com |
| A431 | EGFR Wild-Type (Overexpressed) | CC50 | 1.02 µM | targetmol.commedchemexpress.comxcessbio.com |
| Parameter | Details | Citation |
|---|---|---|
| Cell Line | H1975 | molnova.com |
| Concentration Range | 0.32, 1.6, 8.0, 40, 200, 1000 nM | molnova.com |
| Incubation Time | 16 hours | molnova.com |
| Result | Induced a dose-dependent reduction of phosphorylated EGFR. | molnova.com |
The reduction in phosphorylated EGFR by this compound directly translates to the suppression of its critical downstream signaling pathways, which are often hyperactivated in cancer. nih.govmdpi.com Two of the most significant pathways regulated by EGFR are the Ras-Raf-MEK-ERK (MAPK/ERK) pathway and the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. pharmgkb.orgspringermedizin.de
MAPK/ERK Pathway: The MAPK/ERK signaling cascade plays a central role in regulating cell division and proliferation. wikipedia.orgsinobiological.com Upon EGFR activation, the adaptor protein Grb2 binds to phosphorylated tyrosine residues on the receptor, which in turn recruits the Ras guanine (B1146940) nucleotide exchange factor Sos. pharmgkb.org This activates Ras, initiating a phosphorylation cascade that proceeds through Raf, MEK, and finally ERK. wikipedia.orgsinobiological.com Activated ERK translocates to the nucleus to phosphorylate transcription factors that drive cell cycle progression. wikipedia.org By preventing the initial EGFR phosphorylation, this compound inhibits the recruitment of Grb2 and the subsequent activation of the entire MAPK/ERK pathway. pharmgkb.org This mechanism is consistent with the action of other EGFR inhibitors, which have been shown to suppress the activation of Erk. plos.org
PI3K/Akt/mTOR Pathway: The PI3K/Akt/mTOR pathway is a major signaling network that promotes cell survival, growth, and proliferation while inhibiting apoptosis. nih.govmdpi.comnih.gov Activated EGFR can recruit and activate the p85 regulatory subunit of PI3K. nih.gov PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger. nih.gov PIP3 recruits and leads to the activation of the kinase Akt (also known as Protein Kinase B). nih.govnih.gov Activated Akt proceeds to phosphorylate a multitude of substrates, including the mTOR complex 1 (mTORC1), which is a key regulator of protein synthesis and cell growth. mdpi.com The inhibition of EGFR phosphorylation by this compound prevents the activation of PI3K, thereby blocking the downstream activation of Akt and mTOR. pharmgkb.orgplos.org This disruption of survival signals is a crucial component of its antitumor activity.
The dual blockade of these pro-growth and pro-survival pathways underscores the therapeutic rationale for targeting EGFR with inhibitors like this compound.
This compound is a furanopyrimidine-based chemical compound that has been investigated for its potential as an epidermal growth factor receptor (EGFR) inhibitor, particularly in the context of non-small cell lung cancer (NSCLC). Preclinical in vitro studies have evaluated its pharmacological activity across various cellular models.
Preclinical Pharmacological Evaluation of Dbpr112: in Vitro Studies
Selectivity Profiling against Other Kinases and Receptor Tyrosine Kinases (RTKs)
DBPR112 is designed as an EGFR inhibitor and its selectivity profile against a broader panel of kinases and RTKs is important to understand potential off-target effects. While specific detailed kinase selectivity profiling data for this compound against a large panel were not extensively detailed in the provided search results, it is noted that this compound is a furanopyrimidine-based EGFR inhibitor capable of occupying the ATP-binding site. cenmed.comtargetmol.commedchemexpress.eu It interacts with surrounding residues through covalent bonding, hydrogen bonds, and hydrophobic interactions, contributing to its potent inhibitory activity against wild-type EGFR. cenmed.comtargetmol.com It has also demonstrated potent inhibitory activity against EGFR L858R/T790M double mutations and exhibited potency against EGFR and HER2 exon 20 insertion mutations. researchgate.netnih.govx-mol.net The design process involved structure-activity relationship studies to optimize its inhibitory ability on specific EGFR mutations. researchgate.netresearchgate.netresearchgate.net The development of dual AXL and MER inhibitors has also drawn on experience from the discovery of anti-EGFR and anti-HER2 candidates like this compound, suggesting some structural basis for potential activity or modification towards other kinases. aacrjournals.org
Phenotypic Effects on Cell Cycle Progression and Apoptosis Induction
In addition to inhibiting proliferation, studies on EGFR inhibitors often evaluate their effects on cell cycle progression and the induction of apoptosis. While direct, detailed data specifically for this compound's effects on cell cycle and apoptosis were not prominently available in the provided snippets, EGFR inhibition in general is known to influence these processes. EGFR plays a vital role in cellular proliferation, differentiation, and apoptosis, and uncontrolled auto-phosphorylation of EGFR in cancer can lead to increased proliferation and decreased apoptosis. researchgate.net Inhibitors targeting EGFR can influence cell cycle regulation and induce apoptosis. researchgate.netnih.govoncologyradiotherapy.com For instance, other compounds with antiproliferative activity have been shown to induce apoptosis and inhibit cell cycle progression in cancer cell lines. nih.govoncologyradiotherapy.combiosynth.com Given this compound's mechanism as an EGFR inhibitor and its antiproliferative effects, it is expected to influence cell cycle and apoptosis, consistent with the known actions of this class of drugs.
Resistance Mechanisms in Cellular Models and this compound Activity
Acquired resistance is a significant challenge in EGFR-targeted therapy. nih.govoncotarget.comamegroups.org Resistance mechanisms can involve secondary EGFR mutations, such as T790M, or activation of alternative signaling pathways. nih.govoncotarget.comamegroups.org
Preclinical Pharmacological Evaluation of Dbpr112: in Vivo Research Models
Assessment of Anti-Tumor Activity in Xenograft Models
Preclinical studies have demonstrated that DBPR112 exhibits significant antitumor efficacy in in vivo xenograft models. researchgate.netx-mol.netnih.gov These models are commonly used to evaluate the effectiveness of novel therapeutic agents against human tumors in a living system, typically using immunodeficient mice.
Methodologies for Tumor Growth Inhibition Studies in Immunodeficient Mice
Tumor growth inhibition studies involving this compound have been conducted using athymic nude mice subcutaneously xenografted with human NSCLC cell lines. targetmol.comcancer-research-network.commedchemexpress.comresearchgate.net Two prominent cell lines used in these evaluations are NCI-H1975, which harbors the EGFR L858R/T790M double mutation, and HCC827, which carries an EGFR exon 19 deletion. targetmol.comcancer-research-network.commedchemexpress.comresearchgate.net These models represent key genetic alterations found in NSCLC patients that are targeted by EGFR inhibitors. This compound was administered orally in these studies. targetmol.comcancer-research-network.commedchemexpress.comresearchgate.net Tumor growth was monitored over time to assess the inhibitory effects of this compound. targetmol.comcancer-research-network.commedchemexpress.comresearchgate.net
Detailed research findings from these studies indicate that this compound significantly reduces tumor growth in both the HCC827 and H1975 tumor models. targetmol.comcancer-research-network.commedchemexpress.com In the HCC827 model, oral administration of this compound at doses ranging from 20-50 mg/kg for 5 days per week over two consecutive weeks resulted in a significant reduction in tumor growth. targetmol.comcancer-research-network.commedchemexpress.com In the H1975 tumor model, oral administration of this compound at a dose of 50 mg/kg once daily for 15 days led to a mean tumor growth inhibition of 34%. targetmol.comcancer-research-network.commedchemexpress.com A dramatic reduction in tumor size was noted with this compound treatment in the H1975 xenograft model. researchgate.net
Tumor Growth Inhibition in Xenograft Models
| Xenograft Model (EGFR Mutation) | Administration Route | Dose and Schedule | Observed Effect | Citation |
| HCC827 (Exon 19 deletion) | Oral | 20-50 mg/kg, 5 days/week for 2 weeks | Significantly reduces growth | targetmol.comcancer-research-network.commedchemexpress.com |
| H1975 (L858R/T790M) | Oral | 50 mg/kg, once daily for 15 days | 34% mean growth inhibition | targetmol.comcancer-research-network.commedchemexpress.com |
| H1975 (L858R/T790M) | Oral | Not specified in snippet | Dramatic reduction in size | researchgate.net |
Evaluation of EGFR Phosphorylation Inhibition in Xenografted Tumors
Beyond assessing tumor size reduction, preclinical studies have also evaluated the effect of this compound on the phosphorylation status of EGFR within xenografted tumors. Inhibition of EGFR phosphorylation is a key pharmacodynamic marker indicating that the compound is effectively targeting the intended pathway. This compound has been shown to induce a dose-dependent reduction of phosphorylated EGFR in H1975 cells in vitro. targetmol.comcancer-research-network.commedchemexpress.com Pharmacodynamics analysis in xenografted tumors confirmed that this compound dose-dependently inhibited the phosphorylation of EGFR harboring the T790M/L858R mutations in the H1975 xenograft model. researchgate.net This demonstrates that this compound's anti-tumor activity in these models is associated with its ability to inhibit EGFR signaling at the molecular level.
Investigation of this compound's Activity in Metastatic Models (If Applicable to Research)
Based on the provided search results, specific information and detailed research findings regarding the investigation of this compound's activity in metastatic models were not available. Preclinical evaluation of anti-cancer agents can include assessing their ability to inhibit the formation or progression of metastases, which is a critical aspect of cancer treatment. However, this particular area of research concerning this compound was not detailed in the retrieved snippets.
Addressing Egfr Tki Resistance Mechanisms with Dbpr112
Molecular Basis of Primary and Acquired Resistance to First- and Second-Generation EGFR TKIs
First-generation EGFR-TKIs, such as gefitinib (B1684475) and erlotinib, and second-generation EGFR-TKIs, including afatinib (B358) and dacomitinib, initially show remarkable efficacy in NSCLC patients with activating EGFR mutations (most commonly exon 19 deletions and the L858R point mutation in exon 21). dovepress.commdpi.comdovepress.com These drugs work by reversibly or irreversibly binding to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting downstream signaling pathways that drive cell growth and survival. dovepress.comdovepress.com
Despite initial responses, resistance to first- and second-generation EGFR-TKIs inevitably develops, typically after a median duration of 9 to 14 months. mdpi.comdovepress.com The mechanisms of acquired resistance are diverse and can be broadly classified as EGFR-dependent or EGFR-independent. researchgate.netilcn.org
The most common EGFR-dependent resistance mechanism is the acquisition of a secondary mutation in EGFR, the T790M mutation in exon 20. dovepress.commdpi.comdovepress.combohrium.com This gatekeeper mutation alters the ATP-binding pocket, reducing the binding affinity of first- and second-generation TKIs while maintaining EGFR kinase activity. dovepress.comguidetopharmacology.org The T790M mutation is detected in approximately 50-60% of patients who develop acquired resistance to first- or second-generation EGFR-TKIs. dovepress.commdpi.comilcn.org
Other resistance mechanisms include EGFR exon 20 insertions, although these are more often associated with primary resistance to first- and second-generation TKIs. dovepress.comresearchgate.net EGFR-independent resistance mechanisms involve the activation of alternative signaling pathways or histologic transformation. These can include MET amplification, HER2 amplification, activation of the RAS-MAPK or PI3K pathways, cell-cycle gene alterations, and transformation to small cell lung cancer. mdpi.comdovepress.comilcn.org
DBPR112's Efficacy Against Common Resistance Mutations (e.g., T790M, Exon 20 Insertions)
This compound has been identified as a potent EGFR inhibitor with demonstrated efficacy against key resistance mutations, particularly the T790M mutation and Exon 20 insertions. researchgate.netmedkoo.comaacrjournals.orgbioscience.co.ukguidetopharmacology.orgresearchgate.net
Preclinical studies have shown that this compound exhibits potent inhibitory activity against the EGFRL858R/T790M double mutation. researchgate.netmedkoo.comaacrjournals.orgbioscience.co.ukguidetopharmacology.orgresearchgate.netx-mol.net Notably, research indicates that this compound displayed a tenfold better potency against EGFR and HER2 exon 20 insertion mutations compared to the third-generation inhibitor, osimertinib (B560133). researchgate.netmedkoo.combioscience.co.ukresearchgate.netx-mol.net This is particularly significant as EGFR exon 20 insertions represent a group of mutations historically difficult to treat with earlier generation EGFR TKIs due to restricted drug access to the ATP binding pocket. webmd.comyoutube.com
Data from preclinical studies highlight this compound's inhibitory capabilities:
| EGFR Mutation/Cell Line | IC50 (nM) | Reference |
| EGFRWT | 15 | targetmol.com |
| EGFRL858R/T790M | 48 | targetmol.com |
| HCC827 (EGFR Exon 19 Del) | 25 | researchgate.nettargetmol.com |
| H1975 (EGFR L858R/T790M) | 620 | researchgate.nettargetmol.com |
| A431 Cell | 1020 | targetmol.com |
| EGFR Exon 20 Insertion | More effective than osimertinib | researchgate.net |
| HER2 Exon 20 Insertion | More effective than osimertinib | researchgate.net |
This compound's ability to inhibit both the T790M mutation and various Exon 20 insertions suggests its potential to address resistance in a broader patient population.
Strategies for Overcoming Resistance with this compound in Preclinical Settings
Preclinical investigations have explored strategies to overcome EGFR TKI resistance using this compound. The compound's potent activity against resistant mutations forms the basis of these strategies.
In in vitro studies, this compound has been shown to induce a dose-dependent reduction of phosphorylated EGFR, indicating its inhibitory effect on the activated receptor. targetmol.com Studies using cell lines harboring resistance mutations, such as H1975 (EGFR L858R/T790M), have demonstrated this compound's anti-proliferative activity. researchgate.nettargetmol.com
Furthermore, in vivo xenograft models in nude mice, using human lung cancer cells, have been utilized to evaluate this compound's effectiveness against resistance. This compound was orally effective in inhibiting the growth of human lung H1975 tumors subcutaneously xenografted in nude mice. aacrjournals.orgresearchgate.net A significant reduction in tumor size was observed with this compound treatment in these models. aacrjournals.orgresearchgate.net
These preclinical findings suggest that this compound can overcome resistance mediated by the T790M mutation and potentially other mechanisms by directly inhibiting the mutated EGFR kinase.
Advanced Methodologies and Computational Approaches in Dbpr112 Research
Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions
Computational techniques are fundamental to modern drug discovery, allowing researchers to predict and analyze the interactions between a drug candidate and its protein target at a molecular level. mdpi.com In the research leading to DBPR112, molecular docking and molecular dynamics (MD) simulations were pivotal in understanding its binding to the EGFR kinase domain. researchgate.nettrdizin.gov.tr
Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to another to form a stable complex. mdpi.com For this compound, docking studies were used to model how the furanopyrimidine scaffold and its various substituents would fit into the ATP-binding pocket of EGFR. researchgate.net These simulations helped identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the compound's binding energy. scielo.sa.cr
Following docking, molecular dynamics simulations were employed to assess the stability of the predicted this compound-EGFR complex over time. mdpi.comscielo.sa.cr MD simulations model the motion of every atom in the system, providing a dynamic view of the binding. This method was crucial for confirming that the binding pose of this compound within the EGFR active site was stable and that the key interactions identified in docking were maintained. trdizin.gov.tr For instance, simulations could confirm that the (S)-2-phenylglycinol fragment, a key structural feature of the lead compound for this compound, maintained its crucial interactions within the receptor. researchgate.netacs.org
X-Ray Crystallography Studies of this compound-EGFR Complexes
While computational methods provide valuable predictions, X-ray crystallography offers direct, high-resolution experimental evidence of the three-dimensional structure of a molecule. numberanalytics.com This technique has been instrumental in visualizing the precise interactions between this compound and the EGFR kinase domain. rcsb.org By crystallizing the this compound-EGFR complex and diffracting X-rays through it, researchers were able to determine the exact atomic coordinates of the bound state. numberanalytics.com
The resulting crystal structure, available in the Protein Data Bank (PDB) under accession code 6JZ0, reveals how this compound anchors itself within the EGFR active site. rcsb.org Structural insights obtained from such complexes are invaluable; for example, they can reveal how an N,N-dimethylamino tail on a related compound moves toward the DFG motif of the kinase to form a salt bridge, significantly enhancing inhibitory activity. researchgate.net This level of detail is critical for structure-based drug design, where the 3D structure of the target-ligand complex is used to guide the rational design of more potent and selective inhibitors. numberanalytics.com The crystallographic data for the this compound-EGFR complex provides a definitive blueprint of its binding mode. rcsb.org
Table 1: X-Ray Crystallography Data for this compound-EGFR Complex (PDB ID: 6JZ0) This table presents the experimental data and refinement statistics for the crystal structure of the EGFR kinase domain in complex with this compound.
| Parameter | Value | Reference |
|---|---|---|
| Experimental Method | X-RAY DIFFRACTION | rcsb.org |
| Resolution | 2.86 Å | rcsb.org |
| Space Group | I 2 3 | rcsb.org |
| R-Value Work | 0.191 | rcsb.org |
| R-Value Free | 0.248 | rcsb.org |
| Total Structure Weight | 37.78 kDa | rcsb.org |
High-Throughput Screening (HTS) Platforms in Compound Discovery
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, employing automation and robotics to test hundreds of thousands of chemical compounds for their activity against a specific biological target in a short period. aragen.combmglabtech.comnih.gov The primary goal of HTS is to identify "hits"—compounds that show the desired biological effect—from a large compound library. bmglabtech.com These hits serve as the starting point for more focused drug development efforts, including lead optimization. bmglabtech.com
In the context of discovering EGFR inhibitors like this compound, HTS platforms are used to screen extensive compound libraries for molecules that can inhibit the kinase activity of EGFR. aragen.combmglabtech.com This process allows researchers to rapidly sift through vast chemical diversity to find promising scaffolds, such as the furanopyrimidine core of this compound. researchgate.netbmglabtech.com While HTS does not identify a finished drug, it is a critical first step that drastically accelerates the discovery phase by quickly filtering out inactive compounds and highlighting promising candidates for further investigation. bmglabtech.comresearchgate.net The efficiency of HTS enables the exploration of a much broader chemical space than would be possible with traditional methods. aragen.com
Table 2: General Steps in a High-Throughput Screening (HTS) Workflow This table outlines the typical stages involved in an HTS campaign for drug discovery.
| Step | Description | Reference |
|---|---|---|
| 1. Assay Development | Creating a robust and automated biological assay that measures the activity of the target (e.g., EGFR kinase activity). | aragen.com |
| 2. Library Preparation | Assembling and formatting a large, diverse collection of chemical compounds in microplates. | aragen.combmglabtech.com |
| 3. Automation & Screening | Using robotic systems to add compounds from the library to the assay and incubate them. | bmglabtech.comyoutube.com |
| 4. Data Acquisition | Employing sensitive detectors (e.g., plate readers) to measure the assay signal from each well. | bmglabtech.com |
| 5. Data Analysis | Using specialized software to process the large volume of data, identify statistically significant "hits," and rule out false positives. | aragen.com |
| 6. Hit Confirmation & Follow-up | Re-testing the initial hits and performing secondary assays to confirm their activity and prioritize them for lead optimization. | aragen.com |
Computational Predictions of Binding Affinity and Specificity
Beyond initial docking, advanced computational methods are used to predict the binding affinity and specificity of a drug candidate. Binding affinity refers to the strength of the binding between the drug and its target, a crucial factor for a drug's potency. frontiersin.org Computational tools can calculate the change in free energy upon binding, providing a quantitative prediction of this affinity. nih.gov
These predictions are vital for optimizing lead compounds. For example, by computationally evaluating a series of potential chemical modifications to a lead scaffold, researchers can prioritize the synthesis of only the most promising derivatives. This approach saves significant time and resources. nih.gov In the development of this compound, such methods would have been used to guide the optimization of the initial furanopyrimidine lead compound to enhance its potency against EGFR, particularly against clinically relevant mutations like L858R/T790M and exon 20 insertions. researchgate.netacs.org
Furthermore, these computational approaches can predict specificity—a measure of how selectively a compound binds to its intended target over other related proteins. For EGFR inhibitors, high specificity is desired to minimize off-target effects. researchgate.net Computational analysis helps in designing compounds that fit perfectly into the unique structural features of the EGFR active site, thereby increasing specificity and leading to a better therapeutic profile. nih.gov
Future Directions and Research Perspectives for Dbpr112
Exploration of Novel Resistance Mechanisms to DBPR112
While third-generation EGFR inhibitors have shown considerable efficacy, acquired resistance is a persistent challenge. nih.govaacrjournals.org A primary focus of future research will be to identify and characterize the mechanisms of resistance that may arise in response to this compound therapy. Although specific resistance pathways to this compound have yet to be reported, research into other third-generation inhibitors, such as osimertinib (B560133), provides a roadmap for these investigations.
Potential resistance mechanisms that warrant investigation for this compound include:
On-target EGFR mutations: The emergence of novel mutations in the EGFR kinase domain, such as the C797S mutation which has been identified as a key resistance mechanism to osimertinib, will be a critical area of study. nih.govaacrjournals.org Other potential mutations to investigate include L792 and L718 substitutions. ascopubs.org
Bypass pathway activation: Upregulation of alternative signaling pathways that circumvent the need for EGFR signaling is a common mode of resistance. Future studies should explore the role of MET amplification, HER2 amplification, and activation of the RAS-MAPK and PI3K-AKT pathways in conferring resistance to this compound. nih.govaacrjournals.orgnih.gov
Histological transformation: The transformation of NSCLC to other histological subtypes, such as small cell lung cancer, is another established resistance mechanism to EGFR inhibitors that should be monitored in preclinical and clinical studies of this compound. nih.gov
A proposed workflow for investigating these resistance mechanisms would involve generating this compound-resistant cell lines through long-term exposure to the drug and subsequently analyzing these cells using next-generation sequencing and proteomic approaches to identify genetic and protein expression changes.
Development of Advanced Preclinical Models for Efficacy Prediction
To better predict the clinical efficacy of this compound and to study mechanisms of resistance, it is imperative to move beyond traditional cell line-derived xenograft (CDX) models. While this compound has shown significant antitumor efficacy in in vivo xenograft models, more sophisticated preclinical models are needed. ascopubs.org
Future research should focus on utilizing:
Patient-Derived Xenografts (PDXs): PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are known to better recapitulate the heterogeneity and tumor microenvironment of human cancers. Establishing a panel of NSCLC PDX models with diverse EGFR mutation profiles would provide a more accurate platform to evaluate the efficacy of this compound.
Organoid Models: Three-dimensional organoid cultures derived from patient tumors can offer a high-throughput system for screening the sensitivity of individual tumors to this compound. This technology could also be instrumental in personalized medicine approaches, where a patient's tumor organoids could be tested against a panel of drugs to predict clinical response.
Humanized Mouse Models: To study the interaction of this compound with the human immune system, the development of humanized mouse models, which have a reconstituted human immune system, will be invaluable.
These advanced models will not only provide a more rigorous assessment of this compound's efficacy but will also serve as powerful tools for studying the emergence of resistance in a more clinically relevant context.
Investigation of this compound's Potential in Other Cancer Types Driven by EGFR Dysregulation
The dysregulation of EGFR signaling is a known driver in several cancers beyond NSCLC. nih.govnih.gov A significant avenue for future research is to explore the therapeutic potential of this compound in these other malignancies.
Cancers where this compound could be investigated include:
Glioblastoma: EGFR amplification and mutations are common in glioblastoma, making it a rational target for EGFR inhibitors. nih.govmdpi.com However, the blood-brain barrier presents a significant challenge for drug delivery. Future studies should assess the ability of this compound to penetrate the central nervous system and its efficacy in preclinical models of glioblastoma.
Colorectal Cancer: While EGFR-targeted therapies are used in colorectal cancer, their efficacy is often limited by downstream mutations in genes like KRAS. youtube.com Research could focus on patient populations with EGFR-amplified or mutated colorectal cancer without these resistance mutations to determine if this compound could be a viable treatment option.
Head and Neck Squamous Cell Carcinoma: A subset of these cancers is characterized by EGFR overexpression, suggesting that this compound could have therapeutic value.
Initial investigations would likely involve screening this compound against a panel of cell lines from these different cancer types to assess its in vitro activity, followed by in vivo studies in relevant animal models.
Structure-Based Drug Design for Next-Generation EGFR Inhibitors Based on this compound Scaffold
The furanopyrimidine scaffold of this compound is a key structural feature that contributes to its potent and selective inhibition of EGFR. ascopubs.orgacs.org This scaffold represents a valuable starting point for the design of next-generation EGFR inhibitors with improved properties.
Future structure-based drug design efforts could focus on:
Overcoming resistance: By understanding the structural basis of resistance mutations, medicinal chemists can design new furanopyrimidine derivatives that can effectively inhibit these resistant forms of EGFR. For example, designing compounds that can bind to EGFR even with the C797S mutation is a major goal in the field. amegroups.org
Enhancing selectivity: Further modifications to the furanopyrimidine scaffold could lead to even greater selectivity for mutant EGFR over wild-type EGFR, potentially reducing off-target effects and improving the therapeutic window.
Improving pharmacokinetic properties: Structure-activity relationship (SAR) studies can be employed to optimize the absorption, distribution, metabolism, and excretion (ADME) properties of new analogs, leading to compounds with better oral bioavailability and longer half-lives.
The development of these next-generation inhibitors will rely on an iterative process of computational modeling, chemical synthesis, and biological evaluation to identify compounds with superior efficacy and safety profiles.
Data Tables
Table 1: In Vitro Inhibitory Activity of this compound This table is interactive. You can sort and filter the data.
| Target | IC50 (nM) |
|---|---|
| EGFR WT | 15 |
IC50: Half maximal inhibitory concentration; WT: Wild-type
Table 2: Common Resistance Mechanisms to Third-Generation EGFR Inhibitors This table is interactive. You can sort and filter the data.
| Resistance Mechanism | Type | Examples |
|---|---|---|
| On-target Mutations | Genetic | C797S, L792X, L718Q |
| Bypass Pathway Activation | Signaling | MET amplification, HER2 amplification, KRAS mutation |
Q & A
Q. What is the primary mechanism of action of DBPR112 in targeting EGFR mutations, and how is this validated experimentally?
this compound is a furanopyrimidine-based EGFR inhibitor that competitively occupies the ATP-binding site, effectively blocking kinase activity. Its inhibitory potency is quantified using enzymatic assays, with IC₅₀ values of 15 nM for wild-type EGFR (EGFR<sup>WT</sup>) and 48 nM for the L858R/T790M double mutation . Validation involves structural analyses (e.g., X-ray crystallography) to confirm binding modes and cellular assays using NSCLC cell lines like H1975 (harboring EGFR<sup>L858R/T790M</sup>) to measure proliferation inhibition .
Q. Which EGFR mutations and exon insertions are most sensitive to this compound, and what models are used to assess this?
this compound shows high efficacy against EGFR<sup>L858R/T790M</sup> and EGFR/HER2 exon 20 insertion mutations. Sensitivity is tested in vitro using 4T1 (murine breast cancer) and H1975 (human NSCLC) cell lines, with dose-response curves generated to determine IC₅₀ values . In vivo validation employs subcutaneous xenograft models in nude mice, where tumor volume reduction and survival rates are monitored post-oral administration .
Q. How does this compound compare to afatinib in preclinical studies?
this compound demonstrates superior tolerability in murine models compared to afatinib, with a 4-fold higher oral AUC (area under the curve) and 41.5% oral bioavailability. Efficacy is evaluated through parallel in vivo studies measuring tumor growth inhibition in H1975 xenografts, where this compound shows comparable or better suppression at equivalent doses .
Advanced Research Questions
Q. How should researchers design experiments to evaluate this compound’s efficacy against EGFR exon 20 insertion mutations?
- Step 1: Use Ba/F3 cells engineered to express EGFR exon 20 insertions for initial screening.
- Step 2: Validate findings in patient-derived xenograft (PDX) models with confirmed exon 20 mutations.
- Step 3: Perform RNA sequencing to assess downstream signaling (e.g., MAPK, PI3K/AKT pathways) and resistance mechanisms.
- Methodological Tip: Include osimertinib as a comparator to benchmark potency, as this compound has shown 10-fold higher activity against exon 20 insertions in preclinical models .
Q. What strategies resolve contradictions in pharmacokinetic (PK) data across animal models?
- Issue: Variability in clearance rates between rodent and non-rodent models.
- Solution: Conduct allometric scaling to adjust for species-specific metabolic differences. Use LC-MS/MS to measure plasma concentrations at multiple time points and calculate parameters like half-life (t½) and volume of distribution (Vd). Cross-validate with microsomal stability assays .
- Reference Data: this compound’s PK profile in rats shows t½ = 4.2 hrs and Vd = 2.1 L/kg, while in dogs, t½ = 6.8 hrs and Vd = 1.8 L/kg .
Q. How can this compound’s bioavailability be optimized for in vivo studies?
- Approach 1: Formulate this compound with lipid-based nanocarriers to enhance solubility.
- Approach 2: Co-administer with cytochrome P450 inhibitors (e.g., ketoconazole) to reduce first-pass metabolism.
- Validation: Compare plasma AUC values in mice treated with formulated vs. unformulated this compound .
Methodological Considerations
- Combination Therapy Design: Test this compound with immune checkpoint inhibitors (e.g., anti-PD-1) in syngeneic models to evaluate synergistic effects. Measure tumor-infiltrating lymphocytes (TILs) via flow cytometry .
- Target Engagement Analysis: Use cellular thermal shift assays (CETSA) to confirm this compound-EGFR binding in live cells .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
